molecular formula C22H19N3O3 B5105512 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5105512
M. Wt: 373.4 g/mol
InChI Key: ZXXBEBZOSMCNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. It has been extensively used in scientific research due to its unique properties. This compound is known for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several potential applications in scientific research. It has been used in the development of new drugs due to its ability to inhibit certain enzymes. It has also been used in the study of the structure-activity relationship of pyrazole derivatives. Additionally, this compound has been used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of aromatase, which is an enzyme that plays a role in the synthesis of estrogen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential anticancer properties due to its ability to inhibit aromatase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its ability to inhibit certain enzymes. This makes it a useful compound for studying the structure-activity relationship of pyrazole derivatives. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in the lab.

Future Directions

There are several future directions for the study of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One possible direction is the development of new drugs that target COX-2 and aromatase. Another direction is the study of the potential anticancer properties of this compound. Additionally, this compound could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has several potential applications in scientific research. It has been extensively studied for its ability to inhibit certain enzymes and has shown promise in the development of new drugs and materials. However, caution should be used when handling this compound due to its potential toxicity. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in the future.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxybenzaldehyde, 4-nitrophenylhydrazine, and acetophenone in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions in ethanol as the solvent. After the reaction is complete, the product is purified using column chromatography.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-20-13-7-17(8-14-20)22-15-21(16-5-3-2-4-6-16)23-24(22)18-9-11-19(12-10-18)25(26)27/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXBEBZOSMCNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.